molecular formula C18H11Cl2N3O3S3 B12192834 3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide

3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B12192834
M. Wt: 484.4 g/mol
InChI Key: INHWRGKZVUODGU-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide featuring a 1,3-thiazole sulfonamide substituent. The compound’s core structure includes a benzothiophene ring system substituted with chlorine atoms at positions 3 and 6, a carboxamide group at position 2, and a 4-(1,3-thiazol-2-ylsulfamoyl)phenyl moiety.

Synthesis of such compounds typically involves multi-step reactions, including Friedel-Crafts acylation, nucleophilic substitution, and cyclization. For example, analogous compounds are synthesized via condensation of halogenated benzothiophene precursors with sulfonamide-containing aryl isothiocyanates, followed by cyclization to form the thiazole ring .

Properties

Molecular Formula

C18H11Cl2N3O3S3

Molecular Weight

484.4 g/mol

IUPAC Name

3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H11Cl2N3O3S3/c19-10-1-6-13-14(9-10)28-16(15(13)20)17(24)22-11-2-4-12(5-3-11)29(25,26)23-18-21-7-8-27-18/h1-9H,(H,21,23)(H,22,24)

InChI Key

INHWRGKZVUODGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the thiazole ring and other substituents. Common synthetic routes include:

    Nitration and Reduction: Initial nitration of a benzothiophene derivative followed by reduction to introduce amino groups.

    Sulfonamide Formation: Reaction of the amino group with thiazole-2-sulfonyl chloride to form the sulfonamide linkage.

    Chlorination: Introduction of chlorine atoms at specific positions on the benzothiophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazole ring or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene core or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide with structurally related compounds, emphasizing substituent variations, molecular properties, and reported bioactivities:

Compound Name Substituents (Benzothiophene Core) Thiazole/Sulfonamide Modifications Molecular Formula Molecular Weight Key Biological Activity/Application Reference
Target Compound 3,6-dichloro 4-(1,3-thiazol-2-ylsulfamoyl)phenyl C₁₈H₁₂Cl₂N₃O₂S₃ 484.34 g/mol Not explicitly reported (structural analog of kinase inhibitors)
3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide 3-chloro 4-(2,4-dimethylphenyl)thiazole C₂₀H₁₅ClN₂OS₂ 398.9 g/mol Antimicrobial screening candidate
3-Chloro-6-methoxy-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide 3-chloro, 6-methoxy 4-(4-methylpiperidin-1-ylsulfonyl)phenyl C₂₂H₂₂ClN₃O₃S₂ 500.0 g/mol Investigated for receptor antagonism
3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Nitrobenzamide core (non-benzothiophene) 4-(1,3-thiazol-2-ylsulfamoyl)phenyl C₁₆H₁₂N₄O₅S₂ 404.4 g/mol Intermediate in drug discovery
SAG (Smoothened agonist) derivatives, e.g., 3-chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide 3-chloro Complex cyclohexyl/pyridinylbenzyl substituents C₂₈H₂₈ClN₃OS 502.06 g/mol Agonist of Smoothened receptor (Hedgehog pathway)

Key Observations

Substituent Impact on Bioactivity: Chlorine at position 3 is a common feature in benzothiophene carboxamides (e.g., target compound, ), likely enhancing lipophilicity and binding affinity. The 6-methoxy group in may improve metabolic stability compared to the dichloro substitution in the target compound.

Synthetic Pathways :

  • Compounds like and the target compound share synthetic routes involving hydrazide-isothiocyanate condensations and cyclizations. For example, details the use of 2,4-difluorophenyl isothiocyanate in forming thiazole rings, a method applicable to the target compound’s synthesis.

The antimicrobial activity of highlights the versatility of benzothiophene carboxamides in drug discovery .

Molecular Weight and Solubility :

  • The target compound (484.34 g/mol) is heavier than (398.9 g/mol), likely due to the dichloro substitution and larger sulfonamide group. This may affect solubility and bioavailability, necessitating formulation optimization.

Research Findings and Data

Spectroscopic Characterization

  • IR Spectroscopy : The presence of C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) bands in related compounds confirms successful thiazole formation and carboxamide tautomerism .
  • NMR Data : For , ¹H-NMR signals at δ 7.2–8.1 ppm (aromatic protons) and δ 2.3 ppm (methyl groups) validate structural integrity .

Biological Activity

3,6-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C16H12Cl2N4O2S2
  • Molecular Weight : 404.4 g/mol

The structure includes a benzothiophene core, which is known for various bioactive properties. The presence of the thiazole and sulfonamide groups enhances its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Target Enzymes : It inhibits bacterial enzymes, disrupting normal cellular functions and leading to cell death.
  • Cell Wall Synthesis : The compound interferes with the synthesis of bacterial cell walls, which is crucial for cell integrity.
  • Metabolic Pathways : It inhibits key metabolic pathways essential for bacterial growth and proliferation.

Antimicrobial Activity

Research has demonstrated that compounds similar to 3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : In vitro studies have shown that related benzothiophene derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations .
CompoundTarget BacteriaMIC (µg/mL)
3,6-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamideE. coli15
3,6-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamideS. aureus10

Anticancer Activity

Benzothiophene derivatives have shown promise in anticancer research. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : They may cause cell cycle arrest at different phases, preventing cancer cell proliferation.
  • Induction of Apoptosis : The compounds can trigger apoptotic pathways leading to cancer cell death.

Case Studies

Several studies highlight the biological activity of benzothiophene derivatives:

  • Study on Antibacterial Activity :
    • A study evaluated the antibacterial effects of various benzothiophene derivatives against common pathogens. Results indicated that compounds with similar structures to 3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide exhibited significant antibacterial activity with MIC values ranging from 5 to 20 µg/mL against various strains .
  • Anticancer Research :
    • Another study investigated the anticancer properties of benzothiophene derivatives in human cancer cell lines. The results showed that these compounds could reduce cell viability significantly and induce apoptosis in a dose-dependent manner .

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